molecular formula C11H10O2 B12958754 (2Z,4E)-5-phenylpenta-2,4-dienoic acid CAS No. 28010-13-1

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

Cat. No.: B12958754
CAS No.: 28010-13-1
M. Wt: 174.20 g/mol
InChI Key: FEIQOMCWGDNMHM-HXGSSHHBSA-N
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Description

(2Z,4E)-5-phenylpenta-2,4-dienoic acid is an organic compound characterized by its conjugated diene system and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-5-phenylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the olefination of electron-deficient alkenes with allyl acetate. This reaction is typically catalyzed by ruthenium complexes, such as [Ru(p-cymene)Cl2]2, in the presence of silver hexafluoroantimonate (AgSbF6) in dichloroethane (DCE) at elevated temperatures (110°C) for 16 hours . This method provides high efficiency and good stereo- and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-5-phenylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the conjugated diene system into single bonds, forming saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the diene system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

(2Z,4E)-5-phenylpenta-2,4-dienoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound’s structural properties make it a useful probe for studying enzyme-substrate interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2Z,4E)-5-phenylpenta-2,4-dienoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated diene system and phenyl group allow the compound to participate in various biochemical pathways, influencing cellular processes and metabolic functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z,4E)-5-phenylpenta-2,4-dienoic acid is unique due to its phenyl group, which enhances its hydrophobicity and ability to interact with aromatic systems in biological molecules. This structural feature distinguishes it from other dienoic acids and contributes to its diverse applications in research and industry.

Biological Activity

(2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, is a compound that has garnered attention due to its unique biological activities, particularly in plant physiology. This article explores the compound's biological activity, focusing on its role as an inhibitor of root gravitropism and its structural characteristics that contribute to this activity.

Chemical Structure and Properties

This compound has the molecular formula C11H10O2C_{11}H_{10}O_2 and features a conjugated diene system and a phenyl group. The essential structural components include:

  • (2Z,4E) Configuration : This specific geometric arrangement is critical for its biological activity.
  • Carboxylic Acid Moiety : The presence of the carboxylic acid group significantly influences its inhibitory effects.
  • Aromatic Ring : The phenyl group is crucial for maintaining the compound's potency against gravitropic bending.

Inhibition of Root Gravitropism

Research has demonstrated that this compound acts as a selective inhibitor of root gravitropic bending in lettuce radicles at a concentration of 5 μM. Notably, this inhibition occurs without concomitant growth inhibition, suggesting a targeted action on gravitropic response mechanisms rather than general growth pathways .

Structure-Activity Relationship

A detailed structure-activity relationship (SAR) study revealed several key findings regarding the compound's biological efficacy:

  • Essential Structural Features : The (2Z,4E) diene unit, carboxylic acid moiety, and the aromatic ring are critical for the inhibitory activity against gravitropic bending. Variants lacking these features showed significantly reduced or no activity .
  • Analog Synthesis : A series of analogues were synthesized to understand better the structural requirements for activity. For instance, derivatives with saturated or alkynyl groups at positions 4 and 5 were inactive .

Data Table: Comparison of Structural Variants

Variant StructureActivity LevelKey Features
(2Z,4E)-ku-76High(2Z,4E) diene, carboxylic acid, aromatic ring
(2E,4E)-AnalogueLowLacks (2Z,4E) configuration
Saturated VariantNoneNo diene unit
Alkynyl VariantNoneNo diene unit

Case Study 1: Lettuce Radicle Response

In controlled experiments using lettuce radicles treated with ku-76, researchers observed a marked reduction in gravitropic bending compared to untreated controls. This effect was quantified using imaging techniques to measure the angle of curvature over time .

Case Study 2: Comparative Analysis with Other Compounds

A comparative analysis with other known root growth inhibitors indicated that ku-76 was more effective at lower concentrations than several traditional herbicides. This suggests potential applications in agricultural practices where selective inhibition of root growth is desired without affecting overall plant health .

Properties

CAS No.

28010-13-1

Molecular Formula

C11H10O2

Molecular Weight

174.20 g/mol

IUPAC Name

(2Z,4E)-5-phenylpenta-2,4-dienoic acid

InChI

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4+,9-5-

InChI Key

FEIQOMCWGDNMHM-HXGSSHHBSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC=CC(=O)O

Origin of Product

United States

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